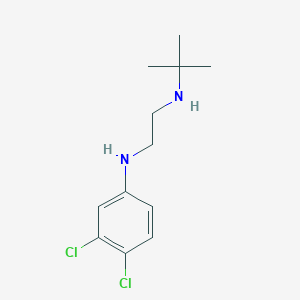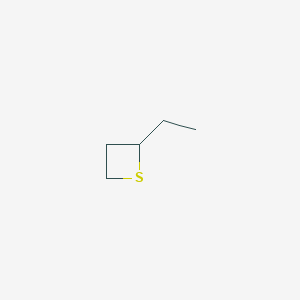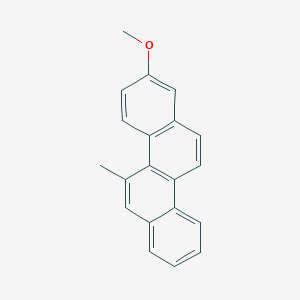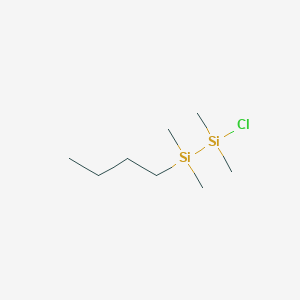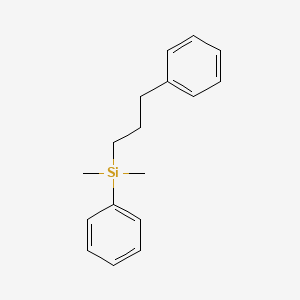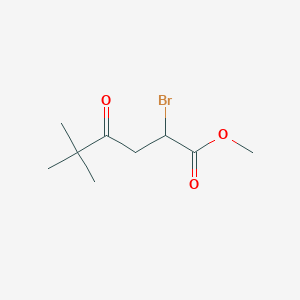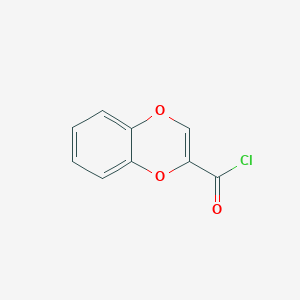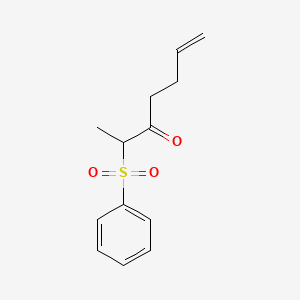
2-(Benzenesulfonyl)hept-6-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzenesulfonyl)hept-6-en-3-one is an organic compound with the molecular formula C13H16O3S It is characterized by the presence of a benzenesulfonyl group attached to a hept-6-en-3-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)hept-6-en-3-one typically involves the reaction of benzenesulfonyl chloride with hept-6-en-3-one in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzenesulfonyl)hept-6-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted hept-6-en-3-one compounds, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-(Benzenesulfonyl)hept-6-en-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(Benzenesulfonyl)hept-6-en-3-one involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The double bond in the hept-6-en-3-one backbone can undergo addition reactions, further modifying the compound’s structure and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Benzenesulfonyl)hept-6-en-2-one
- 2-(Benzenesulfonyl)hept-6-en-4-one
- 2-(Benzenesulfonyl)hept-6-en-5-one
Uniqueness
2-(Benzenesulfonyl)hept-6-en-3-one is unique due to its specific positioning of the sulfonyl group and the double bond.
Propriétés
Numéro CAS |
80945-33-1 |
|---|---|
Formule moléculaire |
C13H16O3S |
Poids moléculaire |
252.33 g/mol |
Nom IUPAC |
2-(benzenesulfonyl)hept-6-en-3-one |
InChI |
InChI=1S/C13H16O3S/c1-3-4-10-13(14)11(2)17(15,16)12-8-6-5-7-9-12/h3,5-9,11H,1,4,10H2,2H3 |
Clé InChI |
ADTAHPHAEWPMIE-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)CCC=C)S(=O)(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


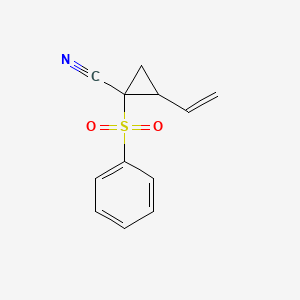
![1,1'-[Pentane-1,5-diylbis(oxy)]bis(3-aminopropan-2-ol)](/img/structure/B14433419.png)
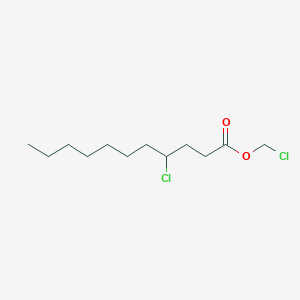
![4-[(1-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14433440.png)
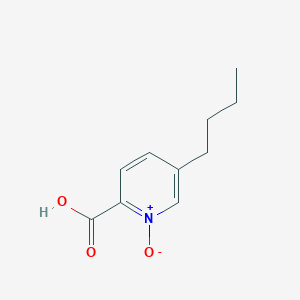
![9-Propoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14433450.png)

